(S)-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
(S)-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound that features a trifluoromethyl group attached to a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethylation reagents such as Umemoto’s reagents or Ruppert’s reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(S)-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to target proteins, thereby modulating their activity . This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
α-(trifluoromethyl)styrenes: These compounds also contain a trifluoromethyl group and are used in similar applications.
Trifluoromethyl ketones: These compounds are valuable synthetic targets and intermediates in medicinal chemistry.
Trifluoromethyl amines: These compounds are used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(S)-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C11H12F3N |
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Molecular Weight |
215.21 g/mol |
IUPAC Name |
(1S)-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)8-5-4-7-2-1-3-10(15)9(7)6-8/h4-6,10H,1-3,15H2/t10-/m0/s1 |
InChI Key |
ZCGLVZZRVFOKHO-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC(=C2)C(F)(F)F)N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)C(F)(F)F)N |
Origin of Product |
United States |
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